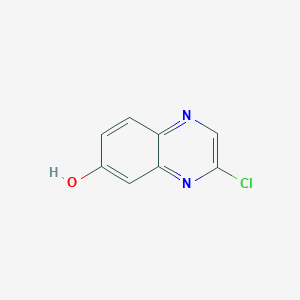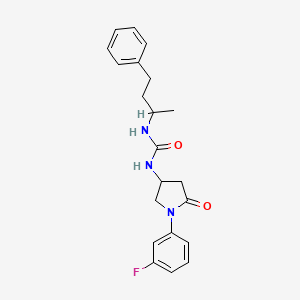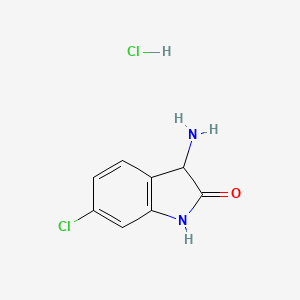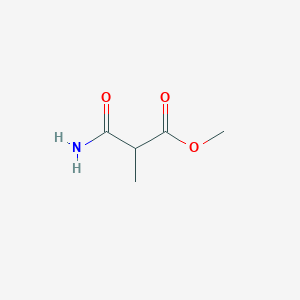![molecular formula C17H15N3O B2416483 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone CAS No. 2034400-00-3](/img/structure/B2416483.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone, commonly known as DPPM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPPM has been extensively studied for its ability to target various biological pathways, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antiestrogenic Properties for Breast Cancer Treatment Nonsteroidal antiestrogens show potent antitumor effects, making them significant in managing breast cancer. The search for novel pure nonsteroidal antiestrogens aims at finding antitumor agents effective in both estrogen receptor (ER) positive and negative diseases. The development of such compounds is driven by the need for more effective treatments that can offer rapid and long-lasting remission, especially in patients who relapse during tamoxifen therapy (Magarian et al., 1994).
Quinoxaline Derivatives Antimicrobial and Chronic Disease Treatment
Quinoxaline derivatives, featuring a structural similarity to naphthalene, have been identified for their wide range of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).
Phenothiazines Varied Biological Activities
Phenothiazine derivatives exhibit significant antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others. Their biological activities are attributed to the interactions with biological systems via pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, enabling penetration through biological membranes (Pluta et al., 2011).
Pyrazole Derivatives Agrochemical and Pharmaceutical Activities
Pyrazoles are highlighted for their significant agrochemical and pharmaceutical activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. These compounds have been synthesized using various methods, showcasing their potential in chemical and biological applications (Sheetal et al., 2018).
Biodegradation and Environmental Applications
Biodegradation of Polyaromatic Hydrocarbons Microbial degradation represents a crucial mechanism for the ecological recovery of sites contaminated with polyaromatic hydrocarbons (PAHs), including naphthalene derivatives. This review outlines the current knowledge on microbial PAH catabolism, emphasizing the genetic regulation of naphthalene degradation pathways in various bacteria (Peng et al., 2008).
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(naphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(19-10-11-20-14(12-19)8-9-18-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-9H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXUUFQKUZDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2416419.png)


![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)